N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-methylphenyl)ethyl]urea
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-methylphenyl)ethyl]urea is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.173213330 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactivity
N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-methylphenyl)ethyl]urea is a urea derivative that can be utilized in various chemical syntheses. For instance, derivatives like N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea have been used in directed lithiation reactions. This process involves lithiation on the nitrogen and ortho to the directing metalating group, yielding high yields of substituted products (Smith, El‐Hiti, & Alshammari, 2013).
Urea derivatives are also instrumental in the synthesis of hydroxamic acids and other ureas from carboxylic acids. This synthesis process is significant due to its good yields without racemization, compatibility with common N-protecting groups, and environmental friendliness (Thalluri, Manne, Dev, & Mandal, 2014).
Biological and Medical Research
In the realm of biological and medical research, urea derivatives like this compound have potential applications. For example, certain urea derivatives have been synthesized and tested for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are vital in various physiological processes, and inhibitors can have therapeutic applications (Sujayev et al., 2016).
Another study explored the synthesis and biological activity of N-{5-[1-(o-chlorophenoxy)ethyl]1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas. These novel derivatives exhibited activity as plant growth regulators, showcasing the utility of urea derivatives in agricultural sciences (Xin-jian, Xian-sheng, & Sheng, 2006).
The association of N-(pyridin-2-yl),N'-substituted ureas with other compounds has been studied through NMR spectroscopy and quantum chemical calculations. This research helps in understanding the hydrogen bonding within complexes, crucial for developing new pharmaceuticals and other chemical products (Ośmiałowski et al., 2013).
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(4-methylphenyl)ethyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-13-6-8-15(9-7-13)14(2)20-19(22)21-18-11-10-16-4-3-5-17(16)12-18/h6-12,14H,3-5H2,1-2H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRXFBVOPFXPGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)NC2=CC3=C(CCC3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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